Furo[2,3-c]pyridine-2-sulfonamide
Description
Furo[2,3-c]pyridine-2-sulfonamide is a heterocyclic compound featuring a fused furan and pyridine ring system with a sulfonamide functional group at the 2-position. Structural isomerism is critical in this family, as slight variations in ring substitution patterns (e.g., [2,3-c] vs. [3,2-c] or [2,3-b]) significantly influence physicochemical and biological properties.
Properties
CAS No. |
117612-41-6 |
|---|---|
Molecular Formula |
C7H6N2O3S |
Molecular Weight |
198.2 g/mol |
IUPAC Name |
furo[2,3-c]pyridine-2-sulfonamide |
InChI |
InChI=1S/C7H6N2O3S/c8-13(10,11)7-3-5-1-2-9-4-6(5)12-7/h1-4H,(H2,8,10,11) |
InChI Key |
OCQRJKDRDOKARG-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C=C(O2)S(=O)(=O)N |
Canonical SMILES |
C1=CN=CC2=C1C=C(O2)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Furo[2,3-c]pyridine-2-sulfonamide and its isomers/analogs, based on and related research:
Key Findings:
Structural Isomerism : The position of furan fusion ([2,3-c] vs. [3,2-c] or [2,3-b]) alters electronic distribution and steric effects. For example, Furo[2,3-b]pyridine derivatives exhibit distinct reactivity in substitution reactions compared to [2,3-c] isomers due to differences in ring strain and resonance stabilization .
Functional Group Impact : Replacing sulfonamide with carboxylic acid (as in Furo[2,3-c]pyridine-2-carboxylic acid) reduces hydrogen-bonding capacity but increases acidity (pKa ~2–3 for sulfonamides vs. ~4–5 for carboxylic acids). This impacts solubility and target binding .
Synthetic Accessibility : this compound is less studied than its [2,3-b] counterpart. Synthesis of the [2,3-c] scaffold often requires regioselective cyclization, whereas [2,3-b] derivatives may be more accessible via palladium-catalyzed coupling .
Biological Relevance : Sulfonamide-containing analogs are frequently explored as carbonic anhydrase inhibitors, whereas chloromethyl derivatives (e.g., 5-chloromethyl-furo[2,3-b]pyridine) serve as alkylating agents in drug design .
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